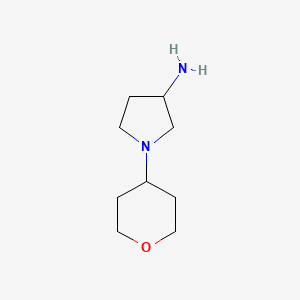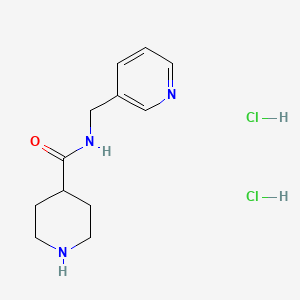![molecular formula C13H17N3O3 B1462734 N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine CAS No. 1153356-03-6](/img/structure/B1462734.png)
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Übersicht
Beschreibung
“N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine” is an organic compound . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines .
Molecular Structure Analysis
The molecular formula of “N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine” is C13H17N3O3 . It has a molecular weight of 263.30 .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine derivatives have been investigated for their anticonvulsant properties. Research has shown that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, comparable to phenytoin, without acute neurotoxicity. This suggests a potential therapeutic application in treating seizure disorders (Geurts et al., 1998).
Inhibition of Tubulin Polymerization
Some derivatives have shown potent antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. Notably, compounds derived from phenoxazine and phenothiazine cores with the phenylpiperazine moiety, such as 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, demonstrated high efficacy in this regard, suggesting their potential as novel cancer therapeutics (Prinz et al., 2017).
Glycine Transporter 1 Inhibition
Research into glycine transporter 1 (GlyT-1) inhibitors has identified N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine derivatives as effective in increasing glycine levels in the brain, which could have therapeutic applications in treating disorders like schizophrenia. These inhibitors act by elevating glycine levels and thereby modulating NMDA receptor activity, which is implicated in the pathology of schizophrenia (Zhao et al., 2009).
Miscellaneous Applications
The diversity of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine applications also extends to its role in biosynthesis and as a cytoprotective agent in organ preservation and transplantation (Habib et al., 2006). Its involvement in glycine biosynthesis and hemoglobin production has been demonstrated, further underscoring the biochemical significance of glycine derivatives (Grinstein et al., 1949).
Eigenschaften
IUPAC Name |
2-[(4-phenylpiperazine-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)10-14-13(19)16-8-6-15(7-9-16)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRBKYZCUDOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)
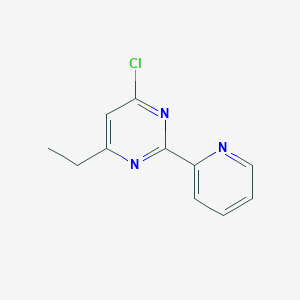
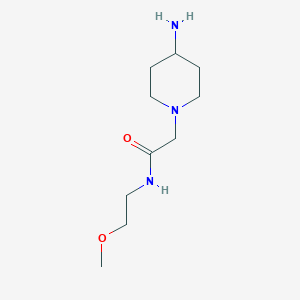
![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
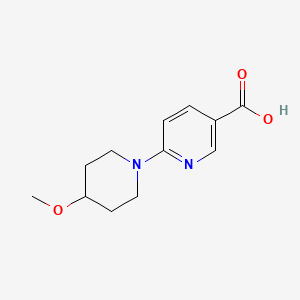
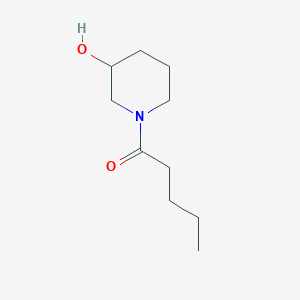
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
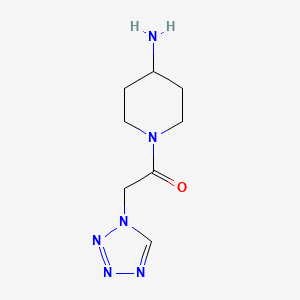
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)
